molecular formula C11H14N4OS B2360646 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-20-6

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2360646
CAS No.: 688793-20-6
M. Wt: 250.32
InChI Key: RRWODJXTYUXFPQ-UHFFFAOYSA-N
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Description

“3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C11H14N4OS . It is also known as DMAPT.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a series of dihydropyrimidine-2,4(1H,3H)-dione moieties was derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis . Acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is involved in the synthesis of polyfunctional fused heterocyclic compounds, showcasing its versatility in chemical reactions. For example, Hassaneen et al. (2003) described the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid, leading to the creation of complex heterocyclic compounds like 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione. These reactions demonstrate the compound's reactivity and potential as a building block for synthesizing diverse heterocyclic structures with potential biological activities (Hassaneen et al., 2003).

Antibacterial and Antifungal Activity

The derivatives of this compound have been tested for antibacterial and antifungal activities. Narayana et al. (2009) synthesized 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents. However, these compounds were found inactive against fungi at the tested concentrations (Narayana et al., 2009).

Anticancer Activity

Research into the anticancer properties of derivatives of this compound has yielded promising results. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-ones and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some of the synthesized compounds showed potent inhibitory activity, indicating the potential for further development into anticancer therapies (Abdellatif et al., 2014).

Antiproliferative Effects

Nishimura et al. (2020) developed a synthetic method for 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-thiones and -ones, assessing their antiproliferative effects on HL-60 cells, a human promyelocytic leukemia cell line. Their findings suggest that certain derivatives exhibit considerable antiproliferative activity, underscoring the potential therapeutic applications of these compounds in treating leukemia (Nishimura et al., 2020).

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWODJXTYUXFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324851
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688793-20-6
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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